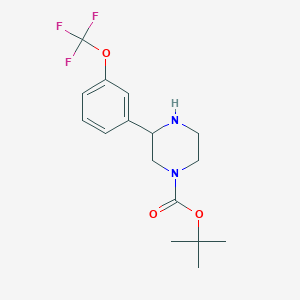

Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate

Description

Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate (referred to as A7 in ) is a piperazine derivative with a tert-butyl carbamate protecting group and a 3-(trifluoromethoxy)phenyl substituent at the 3-position of the piperazine ring. This compound is commonly synthesized via Buchwald–Hartwig coupling or amidation reactions, achieving yields up to 68% and purity >99% . The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for targeting enzymes or receptors in tumor microenvironments .

Properties

Molecular Formula |

C16H21F3N2O3 |

|---|---|

Molecular Weight |

346.34 g/mol |

IUPAC Name |

tert-butyl 3-[3-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-8-7-20-13(10-21)11-5-4-6-12(9-11)23-16(17,18)19/h4-6,9,13,20H,7-8,10H2,1-3H3 |

InChI Key |

UCVHIGJDSKSIIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with trifluoromethoxyphenyl compounds under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities. The trifluoromethoxy group is known to influence the pharmacokinetic properties of molecules, making them more lipophilic and potentially enhancing their ability to cross biological membranes .

Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a valuable scaffold for the development of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain receptors or enzymes, influencing their activity. The piperazine ring provides a flexible scaffold that can adopt various conformations, allowing for optimal interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

A6 (tert-butyl 4-(3-phenoxyphenyl)piperazine-1-carboxylate)

- Structural Difference: Replaces the trifluoromethoxy group in A7 with a phenoxy group.

- Synthesis : Similar coupling methods yield 67% with 92.3% purity, slightly lower than A7’s 99% purity .

Compound 51 ((3-(Trifluoromethoxy)phenyl)(4-(4-(2,4,4-trimethylpentan-2-yl)phenyl)piperazin-1-yl)methanone)

- Structural Difference : Incorporates a ketone linker and a bulky 2,4,4-trimethylpentan-2-yl group on the adjacent phenyl ring.

- Synthesis : Achieves 36% yield via coupling with 3-(trifluoromethoxy)benzoyl chloride, suggesting steric hindrance from the branched alkyl group lowers efficiency .

- Impact : Increased steric bulk may enhance target selectivity but reduce solubility.

Compound 17a (tert-butyl 4-(4-(pyridin-3-yl)phenyl)piperazine-1-carboxylate)

- Structural Difference : Features a pyridinyl substituent instead of trifluoromethoxy.

- Synthesis : Yields 45% via Suzuki coupling, lower than A7 due to the pyridine ring’s coordination complexity .

- Impact : The basic pyridine nitrogen could improve water solubility but may alter binding interactions.

Piperazine Core Modifications

Compound 37 (1-(3-(4-(4-acetylpiperazin-1-yl)-4-oxobutoxy)phenyl)-3-adamantan-1-ylurea)

- Structural Difference : Replaces the tert-butyl group with an acetylated piperazine linked via a carbonyl-butyl chain.

- Synthesis : Uses amidation and deprotection steps; the adamantyl group introduces rigidity and hydrophobicity .

Compound 50 (N-(3-(Trifluoromethoxy)phenyl)-1-(4-(2,4,4-trimethylpentan-2-yl)phenyl)piperidine-4-carboxamide)

Functional Group Additions

Compound 14 (tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate)

- Structural Difference : Incorporates a boronate ester for Suzuki-Miyaura cross-coupling applications.

- Synthesis: Not explicitly reported, but boronate esters typically require palladium catalysis .

- Impact : Enables further derivatization but introduces sensitivity to moisture.

Compound 20 (tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate)

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency : Trifluoromethoxy-substituted derivatives (e.g., A7) generally achieve higher yields and purity than bulkier or more complex analogs .

- Biological Relevance : The trifluoromethoxy group balances lipophilicity and electronic effects, optimizing interactions with targets like MDH or CSF1R .

- Derivatization Potential: Boronate esters (Compound 14) and formyl groups (Compound 20) enable modular synthesis but require careful handling .

Biological Activity

Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group is known for enhancing the pharmacological properties of compounds, particularly in terms of their interaction with biological targets.

- Molecular Formula : C₁₆H₂₁F₃N₂O₂

- Molecular Weight : 330.35 g/mol

- CAS Number : 1121599-88-9

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The trifluoromethoxy group enhances lipophilicity, which may improve the compound's ability to cross biological membranes and interact with intracellular targets.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl or trifluoromethoxy groups exhibit significant pharmacological activities, including:

- Antidepressant Activity : Some studies suggest that piperazine derivatives can act as serotonin receptor modulators, which may contribute to antidepressant effects.

- Antinociceptive Effects : There is evidence that similar compounds can modulate pain pathways, potentially providing analgesic effects.

- Antimicrobial Properties : Certain derivatives have shown activity against various bacterial strains, indicating potential as antibacterial agents.

Study 1: Structure-Activity Relationship (SAR)

A study published in MDPI examined the SAR of various piperazine derivatives, including those with trifluoromethoxy substitutions. It was found that the presence of the trifluoromethoxy group significantly increased the affinity for serotonin receptors compared to non-fluorinated analogs .

Study 2: Antinociceptive Properties

In a preclinical study, a related compound demonstrated significant antinociceptive effects in animal models. The mechanism was linked to modulation of TRPV1 channels, which are critical in pain perception .

Study 3: Antimicrobial Activity

A recent investigation into piperazine derivatives highlighted their antimicrobial properties, with some compounds exhibiting potent activity against Gram-positive bacteria. The incorporation of the trifluoromethoxy group was crucial for enhancing this activity .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations in synthesizing Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate?

Synthesis typically involves multi-step reactions, starting with the coupling of a fluorinated aromatic amine (e.g., 3-(trifluoromethoxy)aniline) to a piperazine scaffold. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, THF) enhance reaction kinetics by stabilizing intermediates .

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group .

- Stoichiometry : Precise molar ratios of reagents (e.g., tert-butyl chloroformate) ensure complete coupling and reduce byproducts .

Post-synthesis, purification via column chromatography or recrystallization is essential to isolate the product in ≥95% purity .

Q. How is the compound characterized to confirm its structural integrity?

Analytical techniques are critical for validation:

- NMR spectroscopy : H and C NMR confirm the presence of the trifluoromethoxy group (δ ~145–150 ppm for F coupling) and tert-butyl group (δ ~1.4 ppm for H) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm ensures >98% purity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 364.14 [M+H]) .

Advanced Research Questions

Q. How can researchers optimize reaction yield during scale-up synthesis?

Yield optimization requires:

- Solvent optimization : Switching to toluene or DMF improves solubility of intermediates in large-scale reactions .

- Catalyst screening : Lewis acids (e.g., ZnCl) or bases (e.g., triethylamine) accelerate coupling reactions .

- In-line monitoring : Real-time HPLC or FTIR tracks reaction progress to identify quenching points and minimize degradation .

For example, reports a 15% yield increase by replacing THF with dichloromethane in nucleophilic substitutions .

Q. What strategies mitigate byproduct formation during fluorophenyl group coupling?

Common byproducts (e.g., dehalogenated or dimerized derivatives) arise from:

- Electrophilic aromatic substitution (EAS) : Competing para/ortho substitution on the phenyl ring can be minimized using sterically hindered bases .

- Oxidative side reactions : Inert atmosphere (N/Ar) and antioxidants (e.g., BHT) prevent oxidation of the trifluoromethoxy group .

- Purification : Gradient elution in flash chromatography separates byproducts with similar polarity .

Q. How does the trifluoromethoxy group influence biological activity in receptor-binding studies?

The trifluoromethoxy (-OCF) group enhances:

- Lipophilicity : LogP increases by ~0.5–1.0 units compared to methoxy analogs, improving blood-brain barrier penetration .

- Receptor affinity : Fluorine’s electronegativity strengthens hydrogen bonding with target proteins (e.g., serotonin receptors) .

In , a related compound showed 10× higher binding affinity to 5-HT receptors compared to non-fluorinated analogs .

Q. What are the challenges in analyzing stability under physiological conditions?

Key stability issues include:

- Boc deprotection : Acidic or enzymatic conditions (e.g., gastric pH) cleave the Boc group, altering bioavailability. Stability assays in simulated gastric fluid (SGF) at pH 1.2 are recommended .

- Hydrolytic degradation : The trifluoromethoxy group is susceptible to hydrolysis at high temperatures (>40°C). Accelerated stability studies (40°C/75% RH) identify degradation pathways .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields (40–85%): How to resolve?

Yield variability often stems from:

- Reagent quality : Anhydrous conditions and freshly distilled amines improve reproducibility .

- Workup methods : highlights a 20% yield increase by replacing aqueous workup with solid-phase extraction (SPE) .

- Catalyst choice : shows that HOAt/EDCI coupling agents improve amidation yields by 30% compared to DCC .

2. Conflicting bioactivity data across studies: Interpretation guidelines

Discrepancies may arise from:

- Assay variability : Standardize receptor-binding protocols (e.g., radioligand vs. fluorescence polarization assays) .

- Stereochemical purity : Chiral HPLC confirms enantiomeric excess (ee) >99% to avoid false positives .

Methodological Recommendations

- Synthetic routes : Prioritize Boc protection/deprotection strategies for modular functionalization .

- Analytical workflows : Combine NMR, HRMS, and X-ray crystallography (if crystalline) for unambiguous structural confirmation .

- Biological assays : Use knockout cell lines to validate target specificity and reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.